Cas no 160952-57-8 (tert-Butyl 3-bromo-4-methylbenzoate)

tert-Butyl 3-bromo-4-methylbenzoate structure
160952-57-8 structure
Product Name:tert-Butyl 3-bromo-4-methylbenzoate
CAS No:160952-57-8
MF:C12H15BrO2
MW:271.150303125381
MDL:MFCD20039736
CID:1340385
PubChem ID:12051722
Update Time:2025-04-20

tert-Butyl 3-bromo-4-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester
    • tert-butyl 3-bromo-4-methylbenzoate
    • AKOS017581029
    • RZOLYFYFBRHPQS-UHFFFAOYSA-N
    • DA-43875
    • SCHEMBL3527319
    • EN300-332153
    • A1-25245
    • t-butyl 3-bromo-4-methylbenzoate
    • DTXSID20476526
    • 160952-57-8
    • tert-Butyl 3-bromo-4-methylbenzoate
    • MDL: MFCD20039736
    • Inchi: 1S/C12H15BrO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3
    • InChI Key: RZOLYFYFBRHPQS-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC(=C1)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 270.02555
  • Monoisotopic Mass: 270.02554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

tert-Butyl 3-bromo-4-methylbenzoate Pricemore >>

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